4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the triazole ring with ethyl chloroformate under basic conditions.
Attachment of the 4-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with similar structural features.
4-Methoxybenzyl formate: A carboxylic ester with a methoxybenzyl group.
Uniqueness
4-(Ethoxycarbonyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the triazole ring and the ethoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15N3O5 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
5-ethoxycarbonyl-3-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-14(20)11-12(13(18)19)17(16-15-11)8-9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,19) |
InChI Key |
VZEBXKKWTFRGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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